
2-(4-Nitrophenyl)-3-hydroxypropenal
説明
2-(4-Nitrophenyl)-3-hydroxypropenal (2-NHP) is a synthetic compound that is used as a model compound for studying biochemical and physiological effects. It is a versatile compound that has been used in a variety of research applications, such as in the synthesis of novel compounds and in the study of enzyme kinetics.
科学的研究の応用
1. Synthesis and Characterization of Functionalized Compounds
Research by Khalid et al. (2020) involves the synthesis of compounds similar to 2-(4-Nitrophenyl)-3-hydroxypropenal. They studied mono-carbonyl curcuminoids, utilizing various spectroscopic techniques for characterization and determining quantum chemical insights. Their work contributes to understanding the chemical properties and potential applications of such compounds (Khalid et al., 2020).
2. Fluorescence Properties for Molecular Probes
Motyka et al. (2011) investigated the fluorescence properties of 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, which are structurally similar to this compound. These studies are significant for developing molecular fluorescent probes, as they tested various structural modifications for potential applications in biomolecular labeling and tracking (Motyka et al., 2011).
3. Antibacterial Activity
Parekh and Desai (2006) synthesized thiosemicarbazones derived from compounds structurally related to this compound. Their study focused on evaluating the antibacterial activity of these compounds against various bacteria strains, contributing to the field of medicinal chemistry and the search for new antibacterial agents (Parekh & Desai, 2006).
4. Immunological Responses
Research by Weinberger et al. (1980) on 4-Hydroxy-3-nitrophenyl (a related compound) investigates the immune response and suppressor cell populations. This research provides insight into immunological reactions, which can be relevant for understanding the role of similar nitrophenyl compounds in immune regulation (Weinberger et al., 1980).
5. Photophysical Studies
Kopylovich et al. (2011) studied the shift of a nitro group in phenylhydrazo-β-diketone, which shares some chemical characteristics with this compound. This research is significant for understanding the photophysical properties and reactivity of nitro-substituted compounds (Kopylovich et al., 2011).
6. Study of Electrochemical Properties
Mendkovich et al. (2017) explored the electroreduction mechanism of N-phenylhydroxylamines in aprotic solvents, including derivatives of nitrophenylhydroxylamines. Their work contributes to understanding the electrochemical behavior of nitrophenyl compounds, which can have implications in chemical synthesis and analysis (Mendkovich et al., 2017).
特性
IUPAC Name |
3-hydroxy-2-(4-nitrophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSOOOACTGSLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CO)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid](/img/structure/B3149617.png)
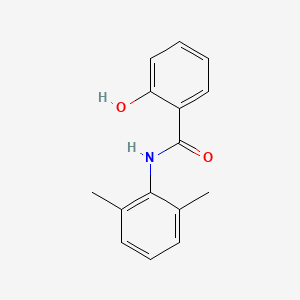

![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B3149634.png)
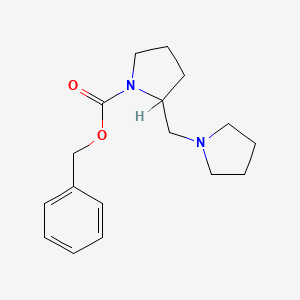

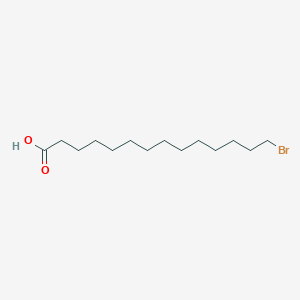
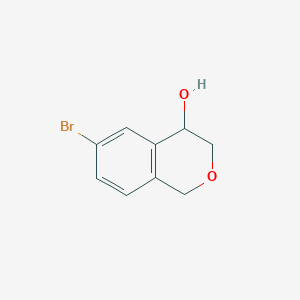
![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)
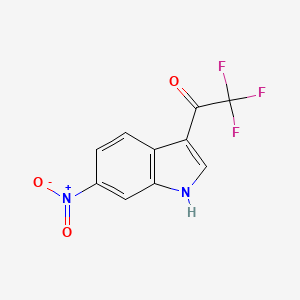
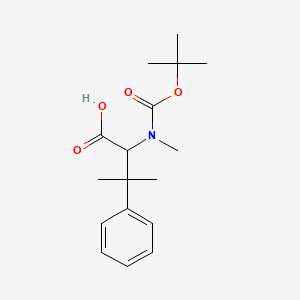

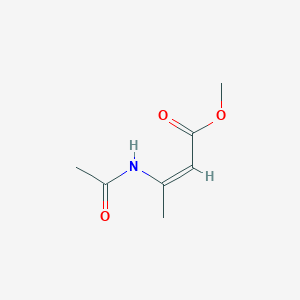
![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)